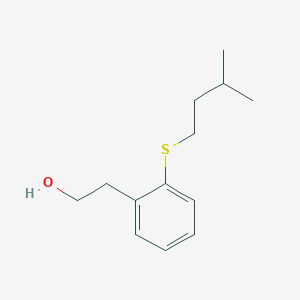

2-(iso-Pentylthio)benzaldehyde

Description

Thioether-substituted benzaldehydes are typically studied for their electronic and steric effects, which influence reactivity in organic synthesis, coordination chemistry, and pharmaceutical applications.

Properties

IUPAC Name |

2-[2-(3-methylbutylsulfanyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-11(2)8-10-15-13-6-4-3-5-12(13)7-9-14/h3-6,11,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTCRWFYTGSJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iso-Pentylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with iso-pentylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(iso-Pentylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thioether group can participate in substitution reactions, where the iso-pentyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(iso-Pentylthio)benzoic acid.

Reduction: Formation of 2-(iso-Pentylthio)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

2-(iso-Pentylthio)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(iso-Pentylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thioether group may also interact with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several benzaldehyde derivatives with distinct substituents, enabling indirect comparisons:

2.1 Electronic and Steric Effects

Pyridylvinyl-Substituted Benzaldehydes ():

Compounds like trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (I) feature electron-withdrawing pyridyl groups conjugated via a vinyl linkage. These substituents enhance the electrophilicity of the aldehyde group compared to thioethers, as seen in their UV-Vis absorption spectra (λmax ~350 nm) and crystallographic data (e.g., space group P21/c for compound I) .- Comparison : The iso-pentylthio group in 2-(iso-Pentylthio)benzaldehyde is electron-donating due to the sulfur atom, which may reduce aldehyde reactivity compared to pyridylvinyl derivatives.

- Phosphino-Substituted Benzaldehydes (): 2-(Diphenylphosphino)benzaldehyde contains a bulky, electron-rich diphenylphosphino group. Market reports highlight its use as a ligand in catalysis, where steric hindrance and electronic tuning are critical .

2.2 Reactivity in Hemiacetal Formation ():

- Benzaldehyde forms hemiacetals with 9% yield, while pyrimidyl-5-carbaldehydes achieve 95% due to their electron-deficient aromatic rings stabilizing the intermediate .

- Comparison : The electron-donating iso-pentylthio group in This compound may reduce hemiacetal formation efficiency compared to pyrimidine-based aldehydes but improve it relative to unsubstituted benzaldehyde.

2.3 Crystallographic and Structural Data ():

- Pyridylvinyl-substituted benzaldehydes (I, II) crystallize in monoclinic systems (e.g., space group P21 for compound II), with unit cell parameters such as $a = 3.85728(9)$ Å and $b = 10.62375(19)$ Å . Comparison: The iso-pentylthio group’s flexibility and bulkiness might lead to less ordered crystal packing compared to rigid pyridylvinyl substituents.

Limitations of the Comparison

The absence of direct data on This compound in the provided evidence necessitates reliance on structural analogs. Key gaps include:

- Experimental data on its synthesis, spectroscopic characterization (e.g., $^{1}\text{H}$-NMR, IR), and applications.

- Market or industrial relevance, unlike 2-(diphenylphosphino)benzaldehyde, which has documented commercial demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.